(5Z)-5-(2-chlorobenzylidene)-2-(3-fluorophenyl)-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
4-[(Z)-1-(2-CHLOROPHENYL)METHYLIDENE]-2-(3-FLUOROPHENYL)-1H-IMIDAZOL-5-ONE is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chlorophenyl and a fluorophenyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-1-(2-CHLOROPHENYL)METHYLIDENE]-2-(3-FLUOROPHENYL)-1H-IMIDAZOL-5-ONE typically involves the condensation of 2-chlorobenzaldehyde with 3-fluoroacetophenone in the presence of a base, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-1-(2-CHLOROPHENYL)METHYLIDENE]-2-(3-FLUOROPHENYL)-1H-IMIDAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
4-[(Z)-1-(2-CHLOROPHENYL)METHYLIDENE]-2-(3-FLUOROPHENYL)-1H-IMIDAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(Z)-1-(2-CHLOROPHENYL)METHYLIDENE]-2-(3-FLUOROPHENYL)-1H-IMIDAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit bacterial cell division by targeting the FtsZ protein, which is essential for bacterial cytokinesis .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Similar in structure but contains a thiadiazole ring instead of an imidazole ring.
(E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one: Contains a propenone group instead of an imidazole ring.
Uniqueness
4-[(Z)-1-(2-CHLOROPHENYL)METHYLIDENE]-2-(3-FLUOROPHENYL)-1H-IMIDAZOL-5-ONE is unique due to its specific combination of chlorophenyl and fluorophenyl groups attached to an imidazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H10ClFN2O |
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Molecular Weight |
300.71 g/mol |
IUPAC Name |
(4Z)-4-[(2-chlorophenyl)methylidene]-2-(3-fluorophenyl)-1H-imidazol-5-one |
InChI |
InChI=1S/C16H10ClFN2O/c17-13-7-2-1-4-10(13)9-14-16(21)20-15(19-14)11-5-3-6-12(18)8-11/h1-9H,(H,19,20,21)/b14-9- |
InChI Key |
DAIOWTYYBMCSOC-ZROIWOOFSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=N2)C3=CC(=CC=C3)F)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=N2)C3=CC(=CC=C3)F)Cl |
Origin of Product |
United States |
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